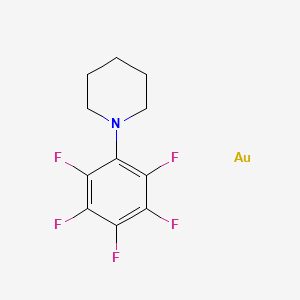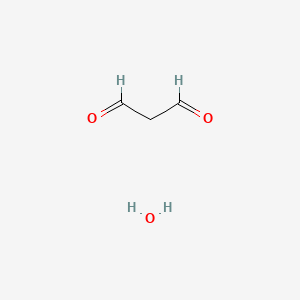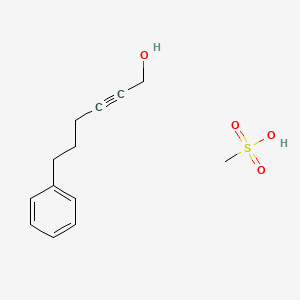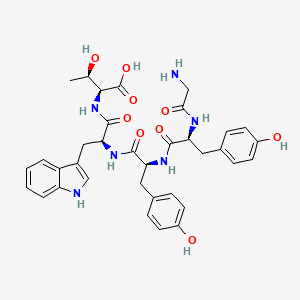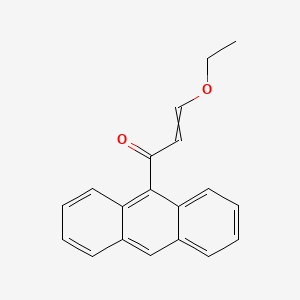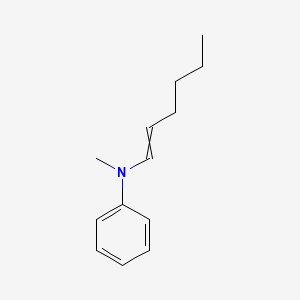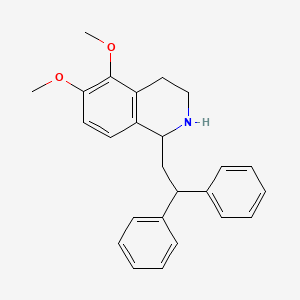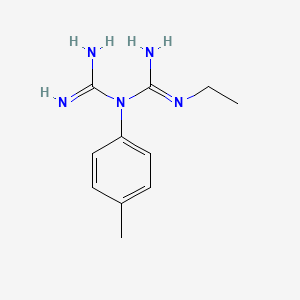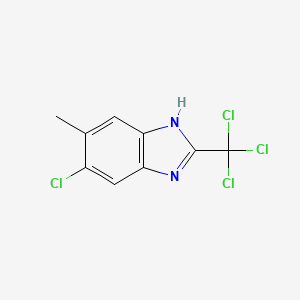
Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of a fluoroalkyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-fluorohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluoroalkyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted fluoroalkyl derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the fluoroalkyl group, making it less hydrophobic.
N-(2-fluorohexyl)benzenesulfonamide: Similar structure but without the 4-methyl group.
4-methylbenzenesulfonamide: Lacks the fluoroalkyl group.
Uniqueness
Benzenesulfonamide, N-(2-fluorohexyl)-4-methyl- is unique due to the presence of both the fluoroalkyl and 4-methyl groups. These groups contribute to its distinct chemical properties, such as increased hydrophobicity and potential for specific molecular interactions.
Properties
CAS No. |
654677-52-8 |
|---|---|
Molecular Formula |
C13H20FNO2S |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-(2-fluorohexyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20FNO2S/c1-3-4-5-12(14)10-15-18(16,17)13-8-6-11(2)7-9-13/h6-9,12,15H,3-5,10H2,1-2H3 |
InChI Key |
NSDHUNCPTABBTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CNS(=O)(=O)C1=CC=C(C=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)
